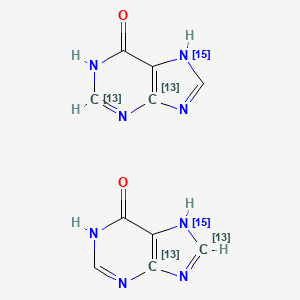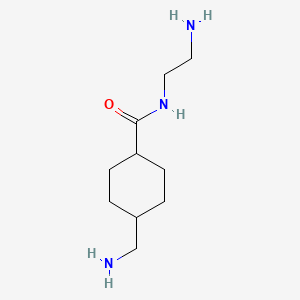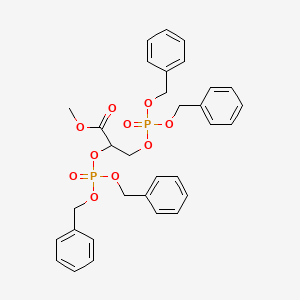
(2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a tetrahydropyran ring, a brominated aromatic system, and multiple hydroxyl groups, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic reactions. The process may start with the bromination of a suitable aromatic precursor, followed by the introduction of the ethoxyphenethyl group through a Friedel-Crafts alkylation. The tetrahydropyran ring can be formed via an intramolecular cyclization reaction, and the hydroxymethyl group can be introduced through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The brominated aromatic ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or other reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KCN (Potassium cyanide) under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of de-brominated aromatic compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies in biochemistry and molecular biology.
Medicine
Industry
The compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism by which (2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression.
類似化合物との比較
Similar Compounds
- (2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-methoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3R,4R,5S,6R)-2-(4-Chloro-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
The presence of the ethoxyphenethyl group and the specific stereochemistry of (2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol distinguishes it from similar compounds. These structural features may confer unique chemical reactivity and biological activity.
特性
分子式 |
C22H27BrO6 |
|---|---|
分子量 |
467.3 g/mol |
IUPAC名 |
(2S,3R,4R,5S,6R)-2-[4-bromo-2-[2-(4-ethoxyphenyl)ethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H27BrO6/c1-2-28-16-8-4-13(5-9-16)3-6-14-11-15(23)7-10-17(14)22-21(27)20(26)19(25)18(12-24)29-22/h4-5,7-11,18-22,24-27H,2-3,6,12H2,1H3/t18-,19-,20+,21-,22+/m1/s1 |
InChIキー |
YKXQSLFSPYQXPU-BDHVOXNPSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)CCC2=C(C=CC(=C2)Br)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
CCOC1=CC=C(C=C1)CCC2=C(C=CC(=C2)Br)C3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


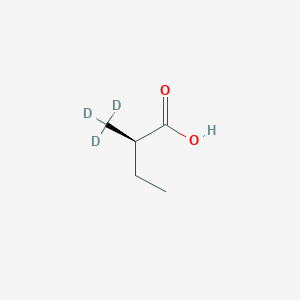
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
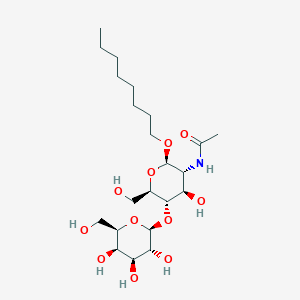
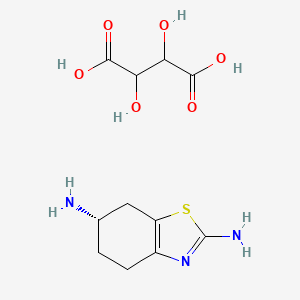


![disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
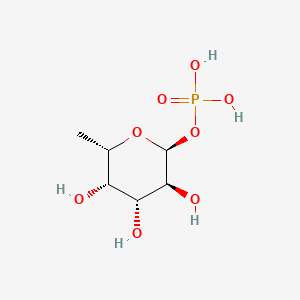
![5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)
